molecular formula C19H15NO6 B2943216 ethyl 3-(2H-1,3-benzodioxole-5-amido)-1-benzofuran-2-carboxylate CAS No. 862979-23-5

ethyl 3-(2H-1,3-benzodioxole-5-amido)-1-benzofuran-2-carboxylate

Cat. No.: B2943216
CAS No.: 862979-23-5
M. Wt: 353.33
InChI Key: PXEKJZIHLYTGRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl benzo[d][1,3]dioxole-5-carboxylate, has been described . It contains a total of 25 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 2 ethers (aromatic) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl benzo[d][1,3]dioxole-5-carboxylate, have been described . It has a molecular weight of 194.18 g/mol, XLogP3 of 1.8, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamides (BTAs), with structural similarities to the queried compound, are highlighted for their simple structure and wide accessibility, alongside a detailed understanding of their supramolecular self-assembly behavior. This knowledge facilitates the full utilization of BTAs in applications extending from nanotechnology to polymer processing and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature, underscores their potential in the biomedical field, promising a bright future for these compounds (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Semisynthetic Resorbable Materials

Research on biocompatible, degradable materials has led to the development of modified natural polymers, such as hyaluronan derivatives. These materials, obtained through chemical modification like esterification, show promise in clinical applications due to their varied biological properties. The study of ethyl and benzyl hyaluronan esters, as representatives of this class, reveals their potential in creating polymers that can either favor or inhibit the adhesion of certain types of cells, highlighting the impact of chemical esterification on biological properties (D. Campoccia et al., 1998).

Antioxidant and Anti-inflammatory Agents

The synthesis of benzofused thiazole derivatives illustrates the continuous search for novel antioxidant and anti-inflammatory agents. These compounds, evaluated for their in vitro antioxidant and anti-inflammatory activities, underscore the therapeutic potential of benzofused derivatives in treating conditions requiring antioxidant and anti-inflammatory interventions (Dattatraya G. Raut et al., 2020).

Natural Source, Bioactivity, and Synthesis of Benzofuran Derivatives

Benzofuran compounds are recognized for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The study of benzofuran derivatives, their natural product sources, biological activities, drug prospects, and chemical synthesis reveals their significance as potential natural drug lead compounds. This highlights the importance of continuous exploration and development in the field of benzofuran derivatives (Yu-hang Miao et al., 2019).

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxole-5-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-2-23-19(22)17-16(12-5-3-4-6-13(12)26-17)20-18(21)11-7-8-14-15(9-11)25-10-24-14/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEKJZIHLYTGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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